sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
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Overview
Description
3-hydroxypyruvic acid It is a key intermediate in various metabolic pathways and plays a significant role in biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxypyruvic acid can be synthesized through several methods:
Oxidation of L-serine: This method involves the oxidation of L-serine using specific oxidizing agents under controlled conditions.
Hydrolysis of 3-hydroxy-2-oxopropanoic acid esters: This involves the hydrolysis of esters of 3-hydroxy-2-oxopropanoic acid under acidic or basic conditions to yield 3-hydroxypyruvic acid.
Industrial Production Methods
Industrial production of 3-hydroxypyruvic acid typically involves the fermentation of microorganisms that can produce this compound as a metabolic byproduct. The fermentation process is optimized to maximize yield and purity.
Chemical Reactions Analysis
3-hydroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxy-2-oxopropanoic acid.
Reduction: It can be reduced to form glyceric acid.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
Oxidation: 3-hydroxy-2-oxopropanoic acid.
Reduction: Glyceric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxypyruvic acid has several applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study metabolic pathways.
Medicine: It is investigated for its potential role in treating metabolic disorders.
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-hydroxypyruvic acid involves its role as an intermediate in metabolic pathways. It participates in enzymatic reactions where it is converted to other metabolites. The molecular targets include enzymes such as hydroxypyruvate reductase, which catalyzes its conversion to glyceric acid.
Comparison with Similar Compounds
3-hydroxypyruvic acid can be compared with similar compounds such as:
Pyruvic acid: Unlike 3-hydroxypyruvic acid, pyruvic acid lacks the hydroxyl group at the third carbon.
Glyceric acid: Glyceric acid is the reduced form of 3-hydroxypyruvic acid.
Lactic acid: Lactic acid is structurally similar but lacks the keto group present in 3-hydroxypyruvic acid.
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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